1,2-Didecanoyl-sn-glycerol

Description

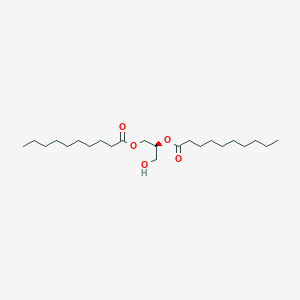

Structure

2D Structure

Propriétés

IUPAC Name |

[(2S)-2-decanoyloxy-3-hydroxypropyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSDEDOVXZDMKM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209260 | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(10:0/10:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60514-49-0 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] didecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60514-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Cellular Interactions of 1,2 Didecanoyl Sn Glycerol

Activation and Regulation of Protein Kinase C (PKC) by 1,2-Didecanoyl-sn-glycerol

This compound functions as a second messenger analog that directly activates the PKC family of serine/threonine kinases. This activation is a pivotal event in signal transduction, translating extracellular signals into intracellular responses. The process is highly specific and involves distinct conformational changes and subcellular localization of the enzyme.

Stereospecificity in PKC Activation and Substrate Requirements

The activation of Protein Kinase C by diacylglycerols is a highly stereospecific process. Research has unequivocally demonstrated that only the naturally occurring sn-1,2-diacylglycerol enantiomer is effective at activating PKC. The sn-2,3-isomers and 1,3-diacylglycerols are inactive, highlighting the precise structural recognition by the enzyme.

The interaction between the diacylglycerol molecule and PKC involves a three-point attachment model. This model posits that for maximal activity, both carbonyl groups of the ester linkages at the sn-1 and sn-2 positions are required, as is the free hydroxyl group at the sn-3 position of the glycerol (B35011) backbone. These features are recognized by the C1 domain of conventional and novel PKC isoforms. The binding of this compound to this domain, in conjunction with membrane phospholipids (B1166683) like phosphatidylserine (B164497) and, for conventional PKCs, calcium ions (Ca²⁺), stabilizes an open, active conformation of the enzyme.

Induced PKC Translocation and Downstream Signaling Cascade Initiation

Upon generation or introduction into the cell, this compound incorporates into the plasma membrane. Its presence there serves as a crucial signal for the recruitment and activation of PKC. In its inactive state, PKC resides in the cytosol. The binding of Ca²⁺ (for conventional PKCs) initiates a conformational change that promotes the association of the enzyme's C2 domain with the negatively charged inner leaflet of the plasma membrane. The subsequent binding of this compound to the C1 domain anchors the enzyme to the membrane, leading to the displacement of an autoinhibitory pseudosubstrate from the catalytic site and full activation of the kinase. This movement from the cytosol to the plasma membrane is termed translocation and is a hallmark of PKC activation.

Once activated, PKC initiates a downstream signaling cascade by phosphorylating a wide array of substrate proteins on serine and threonine residues. For instance, activation of PKC by DAG analogs like 1,2-dioctanoyl-sn-glycerol (B43705) (a structurally similar compound) has been shown to induce the phosphorylation of specific sites on the L-type Ca²⁺ channel α1c subunit, such as Ser⁵²⁸ and Ser⁵³³, thereby modulating channel activity. Furthermore, PKC activation can trigger complex cellular responses, including the phosphorylation of tight junction proteins like ZO-2, leading to its translocation to cell-cell contacts, and the activation of the Ras-ERK and NF-κB pathways, which are central to cell proliferation and immune responses.

Comparative Analysis with Phorbol (B1677699) Esters and Other PKC Modulators

Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are potent tumor promoters that are structurally different from DAGs but also activate PKC by binding to the C1 domain. However, there are critical differences in their mechanisms and cellular effects compared to this compound.

Phorbol esters bind to PKC with an affinity that is orders of magnitude higher than that of DAG analogs and are not readily metabolized by the cell. This leads to a much more potent, sustained, and often irreversible activation of PKC. In contrast, the action of this compound is transient because it is rapidly phosphorylated by diacylglycerol kinases. This metabolic clearance allows for a more physiological, reversible activation of PKC. While both PMA and DAG analogs like 1,2-dioctanoyl-sn-glycerol can induce PKC translocation, PMA is able to induce certain cellular responses, like the expression of Interleukin-2 receptors in thymoma cells, that DAG analogs alone cannot, suggesting that the sustained signal from phorbol esters may engage additional pathways. Furthermore, some studies indicate that DAG analogs may have PKC-independent effects, such as the direct blocking of certain potassium channels, which are not observed with other PKC activators like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

| Feature | This compound | Phorbol Esters (e.g., PMA) |

| Activation Mechanism | Binds to C1 domain of PKC | Binds to C1 domain of PKC |

| Potency | Lower; requires micromolar concentrations | High; effective at nanomolar concentrations |

| Duration of Action | Transient and reversible | Sustained and often irreversible |

| Metabolism | Rapidly phosphorylated by DGKs | Not readily metabolized |

| Downstream Effects | Induces physiological, short-term signaling | Can induce long-term changes, including tumor promotion |

| PKC-Independent Effects | May directly modulate some ion channels | Fewer reported |

Enzymatic Conversion and Metabolism via Diacylglycerol Kinase (DGK) Isoforms

The signaling action of this compound is terminated through its enzymatic conversion to phosphatidic acid (PA). This reaction is catalyzed by a family of ten enzymes known as diacylglycerol kinases (DGKs), which play a crucial role in regulating the balance between DAG and PA signaling.

This compound as a Substrate for Specific DGK Isoforms (e.g., DGKA, DGKB, DGKZ)

Diacylglycerol kinases phosphorylate the sn-3 hydroxyl group of DAG to produce PA, consuming a molecule of ATP in the process. The ten DGK isoforms are categorized into five classes based on their regulatory domains and exhibit some differences in substrate specificity.

DGKA (DGKα): This isoform is a known target for this compound. UniProt database entries confirm that DGKA can catalyze the conversion of this compound to its corresponding phosphatidic acid.

DGKB (DGKβ): This isoform shows a preference for long-chain diacylglycerols. While it can phosphorylate shorter-chain DAGs like this compound, its activity is reported to be higher with substrates such as 1,2-dioleoyl-sn-glycerol.

DGKZ (DGKζ): This isoform does not appear to exhibit significant acyl chain-dependent substrate specificity. It has been shown to phosphorylate this compound and is known to prefer 1,2-diacylglycerols over long-chain variants.

In contrast, other isoforms like DGKε show a very strict specificity for DAGs containing an arachidonoyl (20:4) chain at the sn-2 position and are not expected to efficiently phosphorylate this compound.

| DGK Isoform | Substrate Specificity relative to this compound | Reference |

| DGKA (α) | Known substrate | |

| DGKB (β) | Lower activity compared to long-chain DAGs | |

| DGKZ (ζ) | Known substrate; lacks strong acyl-chain specificity | |

| DGKε | Not a preferred substrate; highly specific for arachidonate-containing DAGs |

Regulation of Diacylglycerol-Phosphatidic Acid Interconversion and Signaling Balance

The conversion of DAG to PA by DGKs is a critical regulatory switch in cellular signaling. By consuming DAG, DGKs terminate signals that are dependent on this lipid messenger, most notably the activation of PKC and Ras guanyl nucleotide-releasing proteins (RasGRPs). This action effectively dampens pathways leading to cell proliferation and certain immune responses.

Simultaneously, the production of PA initiates a new set of signaling events. PA itself is a bioactive lipid that can recruit and activate a distinct group of effector proteins. These PA targets include the mechanistic target of rapamycin (B549165) (mTOR), which is a central regulator of cell growth and metabolism, and phosphatidylinositol-4-phosphate (B1241899) 5-kinase (PIP5K), which generates phosphatidylinositol 4,5-bisphosphate (PIP₂), a key substrate for phospholipase C and a regulator of the actin cytoskeleton. Therefore, the DGK-mediated phosphorylation of this compound not only attenuates PKC-dependent signaling but also actively shifts the cellular signaling landscape towards PA-driven pathways that influence cytoskeletal dynamics, cell growth, and intracellular trafficking. This balance between DAG and PA levels, tightly controlled by DGK activity, is essential for the proper coordination of cellular responses to external stimuli.

Influence on Cellular Processes Modulated by DGK Activity

Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in cellular signaling by converting the second messenger diacylglycerol (DAG) into phosphatidic acid (PA). uniprot.orgmdpi.com This action terminates DAG-mediated signaling, such as the activation of protein kinase C (PKC), and simultaneously generates PA, another important lipid messenger. mdpi.comnih.gov The compound this compound, as a DAG analog, is utilized as a substrate by DGKs, making it instrumental in studying their activity and regulatory functions. echelon-inc.comcabidigitallibrary.org

Research has demonstrated that various DGK isoforms can phosphorylate this compound, although with differing efficiencies. For instance, studies on macrophage cell fractions revealed that while cytosolic DGKs can efficiently phosphorylate this compound (referred to as DDG in the study), the membrane-associated DGKε isoform shows significantly lower activity toward it, indicating substrate specificity among DGK types. biorxiv.org In contrast, DGKε exhibits a preference for DAG species containing an arachidonoyl group. mdpi.com Similarly, DGKβ has been noted to have lower activity with this compound compared to diacylglycerols with longer fatty acid chains. abcam.com

The enzymatic conversion of this compound to 1,2-didecanoyl-sn-glycero-3-phosphate (B573657) is a key reaction used in assays to measure DGK activity. cabidigitallibrary.orgrhea-db.org By modulating the levels of this DAG analog, DGKs influence the balance between DAG and PA, thereby controlling the downstream cellular processes that these lipids regulate, including cell growth, differentiation, and apoptosis. abcam.comrhea-db.org

Table 1: Interaction of this compound with Diacylglycerol Kinase (DGK) Isoforms

| DGK Isoform | Interaction/Activity with this compound | Research Finding |

|---|---|---|

| Cytosolic DGKs | Efficiently phosphorylates the compound. | Used as a substrate in activity assays to measure the function of non-membrane-bound DGKs. biorxiv.org |

| DGKβ | Exhibits lower comparative activity. | Shows higher activity with long-chain diacylglycerols, indicating fatty acid chain length preference. abcam.com |

| DGKε | Low phosphorylation activity detected. | Demonstrates specificity for other DAG species, particularly those containing arachidonic acid. mdpi.combiorxiv.org |

Emerging Research Frontiers and Unexplored Avenues in 1,2 Didecanoyl Sn Glycerol Studies

Elucidating Novel Signaling Effectors and Downstream Pathways

The canonical role of sn-1,2-diacylglycerols is the activation of protein kinase C (PKC) creative-proteomics.com. However, research on various DAG analogs suggests that the signaling roles of these lipids are far more complex and extend beyond PKC activation. For instance, studies with the shorter-chain analog, 1,2-dioctanoyl-sn-glycerol (B43705) (DiC8), have shown that it can stimulate neutrophils through pathways that are independent of the phosphorylation of certain PKC substrates nih.gov. This suggests that 1,2-Didecanoyl-sn-glycerol may also engage with a broader array of signaling effectors.

Unexplored avenues of research include the identification of novel C1 domain-containing proteins that may be preferentially activated by this compound. The C1 domain is the primary DAG-binding motif, and numerous proteins beyond the PKC family possess this domain. Furthermore, the downstream consequences of activating these novel effectors are largely unknown. Research in this area could uncover unique metabolic or gene-regulatory pathways influenced by this specific medium-chain DAG. The hydrophobic nature of this compound could also influence membrane dynamics, such as fusion and budding, which are critical for processes like exocytosis and endocytosis creative-proteomics.com.

Investigating Acyl Chain Specificity in Lipid-Enzyme and Lipid-Protein Interactions

The fatty acid composition of diacylglycerols is a critical determinant of their biological function. The length and degree of saturation of the acyl chains can significantly impact the affinity and kinetics of DAG-protein interactions pnas.org. While much of the research has focused on DAGs with longer, unsaturated acyl chains, the unique properties of medium-chain saturated DAGs like this compound are an area of growing interest.

The ten-carbon acyl chains of this compound likely confer distinct biophysical properties within the cell membrane, influencing how it interacts with effector proteins. Future research should focus on quantitative measurements of binding affinities between this compound and a panel of C1 domain-containing proteins. Such studies would help to create a "specificity profile" for this particular DAG species. Moreover, the metabolism of this compound by enzymes such as diacylglycerol kinases (DGKs) and diacylglycerol acyltransferases (DGATs) is another important area of investigation. The substrate specificity of these enzymes is known to be influenced by the acyl chain composition of the DAG substrate nih.govmdpi.com.

| Enzyme Class | Potential Influence of this compound | Research Focus |

| Protein Kinase C (PKC) Isoforms | Differential activation profiles compared to long-chain unsaturated DAGs. | Investigating isoform-specific binding affinities and activation kinetics. |

| Diacylglycerol Kinases (DGKs) | May be a preferred or poor substrate for specific DGK isoforms, impacting the balance between DAG and phosphatidic acid signaling. | Determining the kinetic parameters (Km and Vmax) of various DGK isoforms with this compound. |

| Diacylglycerol Acyltransferases (DGATs) | Could be selectively utilized for the synthesis of triglycerides containing medium-chain fatty acids. | Assessing the role of this compound in triglyceride synthesis and lipid droplet formation. |

| Other C1 Domain Proteins | Potential for novel interactions and activation of non-canonical signaling pathways. | Screening for novel binding partners using proteomic approaches. |

Development of Advanced Analytical Techniques for Quantifying Cellular Levels and Dynamics

A major hurdle in understanding the specific roles of this compound is the difficulty in accurately measuring its concentration and dynamic changes within cells. The diversity of DAG species, including regioisomers, necessitates sophisticated analytical methods for their separation and quantification nih.gov.

Mass Spectrometry-Based Lipidomics: Shotgun lipidomics using mass spectrometry (MS) has emerged as a powerful tool for the comprehensive analysis of cellular lipids creative-proteomics.comnih.gov. The development of derivatization strategies, such as the use of dimethylglycine, can enhance the ionization efficiency of DAGs, allowing for their sensitive detection and quantification creative-proteomics.comnih.gov. Future advancements in this area could lead to methods with improved sensitivity and the ability to distinguish between 1,2- and 1,3-regioisomers of didecanoyl-glycerol with greater accuracy.

Chromatographic Separation: Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are valuable for the separation of medium-chain acylglycerols echelon-inc.com. The development of novel stationary and mobile phases could further enhance the resolution of different DAG species, allowing for more precise quantification.

Fluorescent Probes: The development of fluorescent probes that specifically recognize DAGs with medium-chain fatty acids would be a significant breakthrough. Such probes would enable the real-time visualization of the subcellular localization and dynamics of this compound in living cells, providing invaluable insights into its signaling functions.

| Analytical Technique | Application for this compound | Potential Advancements |

| Mass Spectrometry (MS) | Absolute quantification of cellular levels. | Improved derivatization techniques for enhanced sensitivity and isomer separation. |

| High-Performance Liquid Chromatography (HPLC) | Separation from other lipid species prior to MS analysis. | Development of columns with higher selectivity for medium-chain DAGs. |

| Thin-Layer Chromatography (TLC) | Preparative separation and qualitative analysis. | Novel visualization reagents for enhanced detection of medium-chain acylglycerols. |

| Fluorescent Microscopy | Real-time imaging of subcellular localization and dynamics. | Design of fluorescent probes with high specificity for this compound. |

Exploring Broader Implications in Specific Biological Systems and Processes

Metabolic Regulation: Medium-chain fatty acids and their derivatives have been shown to have distinct metabolic effects nih.gov. Investigating how this compound influences metabolic pathways, such as fatty acid oxidation and lipogenesis, could reveal novel therapeutic targets for metabolic diseases. For instance, in hepatic insulin (B600854) resistance, the accumulation of certain DAG species is known to play a pathogenic role nih.gov. Understanding the specific contribution of medium-chain DAGs to this process is crucial.

Membrane Biophysics: The incorporation of this compound into cellular membranes could alter their physical properties, such as fluidity and curvature creative-proteomics.com. These changes can, in turn, affect the function of membrane-embedded proteins and influence cellular processes like vesicle trafficking and signal transduction.

Host-Microbe Interactions: Given that some bacteria produce and utilize lipids containing medium-chain fatty acids, exploring the role of this compound in the context of host-microbe interactions is a promising, yet unexplored, avenue of research.

Q & A

Q. What methodologies are recommended for structural characterization of 1,2-Didecanoyl-sn-glycerol?

Structural elucidation of this compound requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry (e.g., sn-1,2 configuration) and acyl chain positions using H and C NMR, focusing on glycerol backbone protons (δ 3.5–5.5 ppm) and carbonyl carbons (~173 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (456.7 g/mol) via high-resolution MS (HRMS) and analyze fragmentation patterns to distinguish acyl chain lengths (e.g., C10:0) .

- X-ray Crystallography : Resolve 3D conformation in crystalline form, though challenges arise due to lipid polymorphism and low melting points .

Q. Key Structural Parameters

| Property | Value |

|---|---|

| Chemical Formula | CHO |

| SMILES | CCCCCCCCCCCC(=O)OCC@HOC(=O)CCCCCCCCCCC |

| Stereochemistry | sn-1,2 configuration |

Q. How does this compound participate in lipid signaling pathways?

This diacylglycerol (DAG) analog acts as a lipid second messenger in pathways such as:

- Phosphatidylinositol Signaling : Activates protein kinase C (PKC) isoforms by mimicking endogenous DAGs, enabling studies of PKC-dependent phosphorylation cascades .

- Lipopolysaccharide Biosynthesis : Serves as a precursor in bacterial lipid A synthesis, investigated via isotopic labeling (e.g., C-acyl chains) and enzyme assays with acyltransferases .

Q. Methodological Approach

- Use radiolabeled this compound (H or C) to track incorporation into membrane phospholipids.

- Combine with PKC inhibitors (e.g., Gö6983) to isolate DAG-specific signaling effects .

Advanced Research Questions

Q. How can experimental design address contradictions in reported roles of this compound in enzyme inhibition studies?

Conflicting data on its inhibition efficacy (e.g., lipases vs. kinases) arise from assay conditions:

- Monolayer Technique : Use a Langmuir trough to study interfacial kinetics with human gastric lipase. Vary surface pressure (10–30 mN/m) and substrate concentration to resolve competitive vs. non-competitive inhibition .

- Fluorescent Probes : Replace decanoyl chains with NBD fluorophores (ex/em: 470/541 nm) to monitor real-time interactions with enzymes like DGAT2 .

Q. Data Analysis Strategy

| Parameter | Impact on Inhibition |

|---|---|

| Acyl Chain Length | Longer chains reduce solubility, altering binding kinetics |

| Stereochemistry | sn-1,2 vs. rac forms show divergent inhibitory potency |

Q. What advanced analytical methods quantify this compound in complex biological matrices?

- HPLC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Quantify via precursor ion m/z 457.3 → fragment ions (e.g., m/z 239.2 for decanoyl chains) .

- Fluorescence Polarization : Use NBD-labeled analogs to measure DAG-protein binding affinities in live-cell imaging .

Q. Validation Criteria

Q. How does this compound’s membrane localization influence its biological activity?

Its partitioning into lipid bilayers affects accessibility to cytosolic targets:

Q. Critical Factors

Q. What strategies resolve discrepancies in its role as a DGAT2 inhibitor versus substrate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.